1-Bromododec-5-ene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Bromododec-5-ene is an organic compound with the molecular formula C12H23Br. It is a brominated alkene, characterized by the presence of a bromine atom attached to a twelve-carbon chain with a double bond at the fifth position. This compound is used in various chemical reactions and has applications in different fields of scientific research.
Preparation Methods
1-Bromododec-5-ene can be synthesized through several methods. One common synthetic route involves the bromination of dodec-5-ene using a brominating agent such as N-bromosuccinimide (NBS) in the presence of light or a radical initiator. The reaction typically proceeds under mild conditions and yields the desired product with high selectivity.
In industrial settings, the production of this compound may involve the use of large-scale bromination reactors where dodec-5-ene is continuously fed into the reactor along with the brominating agent. The reaction conditions, such as temperature and pressure, are carefully controlled to optimize the yield and purity of the product.
Chemical Reactions Analysis
1-Bromododec-5-ene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles, such as hydroxide ions, leading to the formation of dodec-5-en-1-ol.
Elimination Reactions: Under basic conditions, this compound can undergo dehydrohalogenation to form dodeca-1,5-diene.
Addition Reactions: The double bond in this compound can participate in addition reactions with electrophiles, such as hydrogen halides, to form the corresponding haloalkanes.
Common reagents used in these reactions include bases like sodium hydroxide for elimination reactions and acids like hydrochloric acid for addition reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-Bromododec-5-ene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable building block in organic synthesis.
Biology: The compound can be used to modify biological molecules, such as proteins and nucleic acids, through bromination reactions.
Medicine: Research into the potential therapeutic applications of brominated alkenes is ongoing, with studies exploring their use as antiviral and anticancer agents.
Industry: this compound is used in the production of specialty chemicals and materials, including surfactants and polymers.
Mechanism of Action
The mechanism of action of 1-bromododec-5-ene in chemical reactions typically involves the formation of reactive intermediates, such as carbocations or radicals, depending on the reaction conditions. These intermediates then undergo further transformations to yield the final products. The molecular targets and pathways involved in these reactions are determined by the specific reagents and conditions used.
Comparison with Similar Compounds
1-Bromododec-5-ene can be compared to other brominated alkenes, such as 1-bromododec-1-ene and 1-bromododec-3-ene. While these compounds share similar structural features, the position of the double bond and the bromine atom can significantly influence their reactivity and applications. For example, 1-bromododec-1-ene may be more reactive in certain addition reactions due to the position of the double bond.
Properties
CAS No. |
146955-48-8 |
---|---|
Molecular Formula |
C12H23Br |
Molecular Weight |
247.21 g/mol |
IUPAC Name |
1-bromododec-5-ene |
InChI |
InChI=1S/C12H23Br/c1-2-3-4-5-6-7-8-9-10-11-12-13/h7-8H,2-6,9-12H2,1H3 |
InChI Key |
ZWEFVECBFJDHDZ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCC=CCCCCBr |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.